2-Chloro-4'-phenylacetophenone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 41668. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

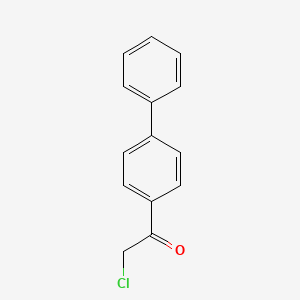

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-1-(4-phenylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClO/c15-10-14(16)13-8-6-12(7-9-13)11-4-2-1-3-5-11/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQEIGQFNDLINOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8060907 | |

| Record name | Ethanone, 1-[1,1'-biphenyl]-4-yl-2-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8060907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

635-84-7 | |

| Record name | 4-Phenylphenacyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=635-84-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanone, 1-(1,1'-biphenyl)-4-yl-2-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000635847 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloro-4'-phenylacetophenone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41668 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanone, 1-[1,1'-biphenyl]-4-yl-2-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanone, 1-[1,1'-biphenyl]-4-yl-2-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8060907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-4'-phenylacetophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Chloro-4'-phenylacetophenone: Synthesis, Properties, and Applications

This guide provides a comprehensive technical overview of 2-Chloro-4'-phenylacetophenone, a key chemical intermediate. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's chemical structure, physicochemical properties, synthesis, and reactivity. It offers field-proven insights into its handling, analysis, and significant role as a building block in the synthesis of complex organic molecules.

Compound Identification and Structure

This compound is an aromatic ketone characterized by a biphenyl group attached to a chloroacetyl moiety. This unique structure, featuring a reactive α-chloro ketone, makes it a valuable precursor in various synthetic applications.

Nomenclature and Identifiers:

-

Systematic IUPAC Name : 1-([1,1'-biphenyl]-4-yl)-2-chloroethan-1-one

-

Common Synonyms : 4-Chloroacetylbiphenyl, 4-Phenylphenacyl Chloride[1]

-

CAS Number : 635-84-7[1]

-

Molecular Formula : C₁₄H₁₁ClO[2]

-

Molecular Weight : 230.69 g/mol [2]

The structural framework is depicted below, highlighting the biphenyl core and the chloroacetyl functional group.

Figure 1: Chemical structure of this compound.

Physicochemical Properties

The physical and chemical properties of this compound are critical for its handling, storage, and application in synthesis. It is a solid at room temperature and exhibits properties characteristic of halogenated aromatic ketones.

| Property | Value | Source(s) |

| Physical State | White to light yellow powder/crystal | [1] |

| Molecular Weight | 230.69 g/mol | [2] |

| Melting Point | 126.0 to 131.0 °C | [1] |

| Purity | >99.0% (GC) | [1][2] |

| Storage Temperature | Room temperature, recommended cool and dark (<15°C) | [1][2] |

Synthesis and Manufacturing

The primary industrial route for synthesizing this compound is the Friedel-Crafts acylation of biphenyl.[3] This electrophilic aromatic substitution reaction is a cornerstone of synthetic organic chemistry for forming carbon-carbon bonds with aromatic rings.[4]

Causality of Experimental Design: The reaction mechanism involves the generation of a highly electrophilic acylium ion from chloroacetyl chloride using a strong Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).[5] Biphenyl acts as the nucleophile, attacking the acylium ion. The choice of a non-polar, aprotic solvent like dichloromethane or 1,2-dichloroethane is crucial to prevent the deactivation of the Lewis acid catalyst by moisture or protic species. The reaction is typically initiated at a low temperature (0-10°C) to control the initial exothermic reaction between the Lewis acid and the acyl chloride, and then brought to room temperature or gently heated to drive the reaction to completion.[6] The para-substitution on the biphenyl ring is favored due to steric hindrance at the ortho positions.

Figure 2: Synthetic pathway via Friedel-Crafts acylation.

Experimental Protocol: Synthesis via Friedel-Crafts Acylation

This protocol is a representative procedure based on established Friedel-Crafts acylation methodologies.[3][6]

1. Reagent Preparation and Setup:

-

Equip a three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas evolved). Ensure all glassware is thoroughly dried.

-

Charge the flask with anhydrous aluminum chloride (AlCl₃, 1.1 equivalents) and a suitable anhydrous solvent such as dichloromethane.

-

Cool the suspension to 0°C in an ice bath.

2. Formation of the Electrophile:

-

In the dropping funnel, prepare a solution of chloroacetyl chloride (1.05 equivalents) in anhydrous dichloromethane.

-

Add the chloroacetyl chloride solution dropwise to the stirred AlCl₃ suspension over 15-20 minutes, maintaining the temperature below 10°C.

3. Acylation Reaction:

-

Prepare a solution of biphenyl (1.0 equivalent) in anhydrous dichloromethane.

-

Add the biphenyl solution dropwise to the reaction mixture over 30 minutes, keeping the temperature controlled.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

4. Work-up and Purification:

-

Upon completion, slowly and carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.[6]

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Extract the aqueous layer with dichloromethane (2x).

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate/hexane) to yield pure this compound.

Spectroscopic and Analytical Characterization

Structural confirmation and purity assessment are paramount. The following data represents the expected spectroscopic signature for this compound.

| Technique | Expected Data / Peaks | Source(s) |

| ¹H NMR | A singlet for the methylene protons (–CH₂Cl) is expected around δ 4.5-5.0 ppm. The aromatic protons of the biphenyl system will appear as a series of multiplets in the δ 7.3-8.1 ppm range. The protons on the phenyl ring attached to the carbonyl group will be further downfield. | [7] |

| ¹³C NMR | The carbonyl carbon (C=O) is expected to appear significantly downfield, typically in the range of δ 190-195 ppm. The methylene carbon (–CH₂Cl) will be observed around δ 45-50 ppm. A complex set of signals between δ 127-145 ppm will correspond to the aromatic carbons of the biphenyl moiety. | |

| IR (Infrared) | A strong absorption band characteristic of the ketone carbonyl (C=O) stretch is expected around 1680-1700 cm⁻¹. C-H stretches for the aromatic rings will be seen above 3000 cm⁻¹. The C-Cl stretch will appear in the fingerprint region, typically between 600-800 cm⁻¹. | |

| Mass Spec. | The mass spectrum should show a molecular ion peak (M⁺) at m/z 230 and an (M+2)⁺ peak at m/z 232 with an approximate intensity ratio of 3:1, which is characteristic of the presence of a single chlorine atom. Key fragmentation patterns would likely involve the loss of the chloromethyl group (•CH₂Cl) and the benzylic cleavage to form a biphenylcarbonyl cation. |

Reactivity and Applications in Drug Development

The chemical reactivity of this compound is dominated by the α-chloro ketone functionality. This motif contains two electrophilic sites: the carbonyl carbon and the α-carbon bearing the chlorine atom. This dual reactivity makes it a versatile building block in organic synthesis.

The chlorine atom is a good leaving group, making the α-carbon susceptible to nucleophilic substitution (Sₙ2) reactions . This allows for the facile introduction of a wide range of functional groups, which is a highly valuable transformation in the construction of pharmaceutical intermediates.

Key Applications:

-

Synthesis of Heterocycles: α-Halo ketones are classic precursors for synthesizing various heterocyclic scaffolds that are prevalent in medicinal chemistry. For instance, they can react with thioamides or thioureas to form thiazole rings, or with amidines to produce imidazoles.[1] While specific examples for this compound are not abundant in readily available literature, its structural similarity to other α-chloro ketones used in these syntheses suggests its high potential in this area.[8]

-

Intermediate for Anti-inflammatory Agents: The biphenyl moiety is a common structural feature in many non-steroidal anti-inflammatory drugs (NSAIDs), such as Fenbufen.[3][9] While the synthesis of Fenbufen itself proceeds through a different acylation, this compound serves as a key starting material for creating other complex biphenyl derivatives with potential anti-inflammatory or other biological activities.[3][7] Its ability to undergo Sₙ2 reactions allows for the elongation of the side chain, a common strategy in drug design to modulate potency and pharmacokinetic properties.

-

Building Block for Novel Therapeutics: As a bifunctional molecule, it can be used in multi-component reactions to rapidly build molecular complexity, enabling the exploration of novel chemical space in drug discovery programs. For example, related chloroacetophenones are used to synthesize compounds with potential applications as antiviral and antifungal agents.[1]

Safety, Handling, and Storage

Adherence to safety protocols is essential when working with this compound.

Hazard Identification (Based on GHS Classification):

-

Skin Irritation (Category 2) : Causes skin irritation.[2][10]

-

Serious Eye Irritation (Category 2) : Causes serious eye irritation.[2][10]

Handling and Personal Protective Equipment (PPE):

-

Engineering Controls : Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[10]

-

Personal Protective Equipment :

-

Handling Advice : Avoid contact with skin, eyes, and clothing. Prevent the dispersion of dust.[2][10]

First Aid Measures:

-

If on Skin : Wash with plenty of water. If skin irritation occurs, seek medical attention.[2][10]

-

If in Eyes : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.[2]

-

If Inhaled : Move the person to fresh air. Seek medical attention if you feel unwell.[10]

Storage:

-

Keep the container tightly closed.[2]

-

Store in a cool, dry, and dark place, away from incompatible materials like strong oxidizing agents.[2]

References

- 1. nbinno.com [nbinno.com]

- 2. CN101434528A - Method for preparing 2-chlorine-4-(4-chlorophenoxy)-hypnone - Google Patents [patents.google.com]

- 3. benchchem.com [benchchem.com]

- 4. Friedel-Crafts Acylation [organic-chemistry.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. websites.umich.edu [websites.umich.edu]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and structure-activity relationships of fenbufen amide analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 2-CHLORO-4-PHENYLPHENOL(92-04-6) 13C NMR [m.chemicalbook.com]

An In-depth Technical Guide to the Physical Properties of 2-Chloro-4'-phenylacetophenone

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of a Halogenated Ketone

2-Chloro-4'-phenylacetophenone, also identified as 4-Chloroacetylbiphenyl or 4-Phenylphenacyl chloride, is a halogenated aromatic ketone of significant interest in synthetic organic chemistry. Its molecular architecture, featuring a biphenyl moiety and a reactive α-chloro ketone group, renders it a valuable intermediate in the synthesis of a diverse range of bioactive molecules and functional materials.

The presence of the chlorine atom on the α-carbon to the carbonyl group provides a reactive site for nucleophilic substitution, a cornerstone of many synthetic pathways. This reactivity, coupled with the extended aromatic system of the biphenyl group, makes this compound a sought-after precursor in the development of novel pharmaceuticals and agrochemicals. Understanding its fundamental physical properties is paramount for its efficient handling, reaction optimization, and the characterization of its derivatives. Halogenated acetophenones are a critical class of compounds in organic chemistry, serving as pivotal intermediates in the creation of numerous fine chemicals, including those used in the pharmaceutical and agricultural industries[1][2].

Core Physical and Chemical Properties

A thorough understanding of the physical properties of this compound is the foundation for its application in any experimental setting. These properties dictate its behavior in various solvents, its thermal stability, and its solid-state characteristics.

| Property | Value | Source(s) |

| Chemical Name | This compound | TCI[3] |

| Synonyms | 4-Chloroacetylbiphenyl, 4-Phenylphenacyl Chloride | TCI[3] |

| CAS Number | 635-84-7 | TCI[3] |

| Molecular Formula | C₁₄H₁₁ClO | LookChem[4] |

| Molecular Weight | 230.69 g/mol | LookChem[4] |

| Appearance | White to light yellow powder/crystal | TCI[3] |

| Melting Point | 126.0 to 131.0 °C | TCI[3] |

| Boiling Point | 366.1 °C at 760 mmHg | LookChem[4] |

| Purity | >99.0% (GC) | TCI[3] |

Experimental Workflow for Physical Property Determination

The following section outlines a standard experimental workflow for the characterization of a crystalline organic solid like this compound. The causality behind each step is explained to provide a deeper understanding of the scientific methodology.

Caption: A generalized workflow for the synthesis, purification, and characterization of this compound.

Step-by-Step Methodology for Melting Point Determination

The melting point is a critical indicator of a compound's purity. A sharp melting range suggests a high degree of purity, while a broad and depressed range often indicates the presence of impurities.

-

Sample Preparation: A small amount of the crystalline this compound is finely ground to ensure uniform heat distribution.

-

Capillary Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.

-

Heating and Observation: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Data Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range is reported as the melting point.

Spectroscopic Characterization: Unveiling the Molecular Structure

Spectroscopic techniques are indispensable for confirming the chemical structure of a synthesized compound.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the hydrogen atoms in a molecule, revealing their chemical environment and connectivity.

-

Expected Chemical Shifts (δ) in CDCl₃:

-

Aromatic Protons (Biphenyl system): Multiple signals in the range of 7.2-8.0 ppm. The exact splitting patterns can be complex due to the interconnected phenyl rings.

-

Methylene Protons (-CH₂Cl): A singlet is expected around 4.5-5.0 ppm. The electronegative chlorine atom deshields these protons, shifting their signal downfield.

-

A ¹H NMR spectrum for 4-Phenylphenacyl chloride is available for reference[5].

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

-

Characteristic Absorption Bands (cm⁻¹):

-

C=O (Ketone): A strong, sharp absorption band is expected in the region of 1680-1700 cm⁻¹. The conjugation with the aromatic ring will slightly lower this frequency.

-

C-Cl (Alkyl Halide): A moderate absorption band can be expected in the range of 600-800 cm⁻¹.

-

C=C (Aromatic): Multiple sharp absorption bands will be observed in the 1450-1600 cm⁻¹ region.

-

C-H (Aromatic): Absorption bands will be present above 3000 cm⁻¹.

-

An IR spectrum for 4-Phenylphenacyl chloride is available for reference[6].

Safety and Handling: A Researcher's Responsibility

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Hazard Statements: Causes skin and serious eye irritation[7].

-

Precautionary Statements:

For comprehensive safety information, always refer to the material safety data sheet (MSDS) provided by the supplier[8][9].

Synthesis and Applications in Drug Discovery

This compound is typically synthesized via a Friedel-Crafts acylation reaction. One documented method involves the reaction of phenylacetyl chloride with chlorobenzene in the presence of a Lewis acid catalyst like aluminum chloride[10].

Its utility as a synthetic intermediate is significant. In the pharmaceutical industry, the reactive α-chloro ketone moiety allows for the facile introduction of various nucleophiles, leading to the construction of more complex molecular scaffolds. This is particularly valuable in the development of new therapeutic agents[4]. The incorporation of chlorine atoms into drug candidates is a well-established strategy in medicinal chemistry to modulate their pharmacokinetic and pharmacodynamic properties[1][2]. The agrochemical industry also utilizes this compound as a precursor for the synthesis of pesticides and other crop protection agents[4].

Conclusion

This compound is a versatile and valuable building block in modern organic synthesis. A thorough understanding of its physical properties, spectroscopic signatures, and safe handling procedures is essential for any researcher or drug development professional working with this compound. This guide provides a foundational understanding of these core characteristics, empowering scientists to utilize this reagent effectively and safely in their pursuit of scientific innovation.

References

- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | 635-84-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. lookchem.com [lookchem.com]

- 5. 4-Phenylphenacyl chloride(635-84-7) 1H NMR [m.chemicalbook.com]

- 6. 4-Phenylphenacyl chloride(635-84-7) IR Spectrum [chemicalbook.com]

- 7. spectrumchemical.com [spectrumchemical.com]

- 8. assets.thermofisher.cn [assets.thermofisher.cn]

- 9. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]

- 10. pubs.acs.org [pubs.acs.org]

2-Chloro-4'-phenylacetophenone melting point and boiling point

An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-4'-phenylacetophenone: Melting and Boiling Point Determination

Introduction

This compound, a biphenyl derivative of chloroacetophenone, is a compound of significant interest in the fields of medicinal chemistry and material science. Its structural motif, featuring a reactive α-chloro ketone and a biphenyl group, makes it a valuable intermediate for the synthesis of a diverse range of heterocyclic compounds and potential pharmaceutical agents. In the context of drug development and chemical manufacturing, the precise characterization of its fundamental physicochemical properties, such as melting and boiling points, is not merely a procedural formality but a cornerstone of process control, purity assessment, and regulatory compliance.

This technical guide offers a comprehensive exploration of the melting and boiling points of this compound. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of values. It delves into the causality behind experimental choices, provides authoritative, step-by-step protocols for accurate measurement, and explains the critical role these properties play in ensuring the quality, safety, and efficacy of downstream products.

Section 1: Physicochemical Identity and Properties of this compound

Accurate identification is the first step in any rigorous scientific investigation. The properties of this compound are intrinsically linked to its specific molecular structure.

Chemical Identification

For the purpose of this guide, the compound of interest is defined by the following identifiers:

| Property | Value |

| Systematic Name | 2-Chloro-1-(biphenyl-4-yl)ethan-1-one |

| Common Name | This compound |

| Synonym | 4-Phenylphenacyl chloride |

| CAS Number | 3605-29-0 |

| Molecular Formula | C₁₄H₁₁ClO |

| Molecular Weight | 230.69 g/mol |

Core Physical Properties

The melting and boiling points are critical thermal properties that define the physical state of a substance under given conditions.

| Property | Value | Notes |

| Melting Point | 127-131 °C | As a crystalline solid, it exhibits a distinct melting range. A narrow range is indicative of high purity. |

| Boiling Point | Data not available | The boiling point for this compound is not consistently reported in the literature, likely due to its high molecular weight and potential for decomposition at elevated temperatures before boiling at atmospheric pressure. |

Section 2: The Critical Importance of Accurate Melting and Boiling Point Determination in Drug Development

In the highly regulated environment of pharmaceutical development, the precise determination of melting and boiling points is of paramount importance. These are not just numbers, but critical parameters that inform safety, quality, and process efficiency.

Impact on Purity Assessment

For a crystalline solid, the melting point is one of the most fundamental and accessible indicators of purity. A pure compound will typically melt over a very narrow temperature range (often less than 1 °C).[1] The presence of even small amounts of impurities disrupts the crystal lattice, which typically results in a depression of the melting point and a broadening of the melting range.[2] Therefore, a sharp, well-defined melting point serves as a primary, validated confirmation of the purity of a synthesized batch of this compound.

Influence on Reaction Kinetics and Process Scale-Up

Knowledge of the boiling point is crucial for the design of synthetic routes and purification strategies. It dictates the choice of solvents for reactions and recrystallizations, ensuring that reaction temperatures can be achieved without unintended phase changes. For purification by distillation, the boiling point determines the required conditions of temperature and pressure. An inaccurate boiling point can lead to inefficient purification, thermal decomposition of the product, and significant safety hazards during scale-up.

Section 3: Authoritative Methodologies for Melting and Boiling Point Determination

To ensure data integrity and reproducibility, the determination of melting and boiling points must adhere to standardized, validated methodologies. The protocols outlined by the Organisation for Economic Co-operation and Development (OECD) provide an authoritative framework for such measurements.[3][4]

Melting Point Determination: The Capillary Method (Based on OECD Guideline 102)

The capillary method is the most widely accepted technique for determining the melting point of a crystalline solid due to its accuracy and the small sample size required.

3.1.1. Principle and Causality The method involves heating a small, finely powdered sample of the substance in a thin-walled glass capillary tube.[5] The tube is placed in a precisely controlled heating block or liquid bath adjacent to a high-accuracy thermometer. The temperature is slowly increased, and the temperatures at which the substance begins to collapse and melt (meniscus formation) and is completely transformed into a liquid are recorded as the melting range.[6]

3.1.2. Step-by-Step Experimental Protocol

-

Sample Preparation: A small amount of dry this compound is finely ground into a powder using a mortar and pestle. This ensures uniform heat transfer throughout the sample.[1]

-

Capillary Loading: The open end of a capillary tube (sealed at one end) is pressed into the powder. The tube is then inverted and tapped gently to pack the sample into the sealed end, achieving a sample height of 2-4 mm.[1][6]

-

Instrument Setup: The loaded capillary is placed into the heating block of a calibrated melting point apparatus.

-

Rapid Determination (Optional): A preliminary rapid heating (10-20 °C/min) can be performed to find an approximate melting point.[1][6] The apparatus is then allowed to cool to at least 20 °C below this approximate temperature.

-

Accurate Determination: A fresh sample is used. The temperature is ramped quickly to about 10-15 °C below the expected melting point. The heating rate is then reduced to a slow, constant rate of 1-2 °C per minute to ensure thermal equilibrium between the sample, heating block, and thermometer.[1]

-

Data Recording: The temperature at which the first droplet of liquid is observed is recorded as the start of the melting range. The temperature at which the last solid crystal disappears is recorded as the end of the range.

3.1.3. Self-Validating System & Trustworthiness The trustworthiness of the measurement is contingent upon rigorous calibration. The melting point apparatus must be routinely calibrated using certified reference standards with known, sharp melting points (e.g., benzophenone, caffeine, vanillin). The calibration ensures the accuracy of the temperature sensor and the instrument's performance, making the protocol a self-validating system.

3.1.4. Workflow Diagram

References

An In-depth Technical Guide to 4-Chloroacetylbiphenyl: Synthesis, Applications, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 4-Chloroacetylbiphenyl in Modern Chemistry

4-Chloroacetylbiphenyl, also known as 2-Chloro-4'-phenylacetophenone, is a versatile chemical intermediate that holds a significant position in the landscape of fine chemical synthesis. Its structure, featuring a biphenyl core and a reactive chloroacetyl group, makes it a valuable building block for a diverse range of more complex molecules. This guide provides a comprehensive overview of its synthesis, applications, particularly in drug discovery and development, and the analytical methodologies for its characterization and quality control. For researchers and professionals in the chemical and pharmaceutical industries, a thorough understanding of this compound's properties and reactivity is essential for leveraging its full potential in the creation of novel and valuable products.

The biphenyl moiety is a common scaffold in many biologically active compounds, and the chloroacetyl group provides a reactive handle for introducing various functionalities through nucleophilic substitution reactions. This combination of features makes 4-Chloroacetylbiphenyl a sought-after precursor in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.

Chemical Identity and Properties

A clear understanding of the chemical identity and physical properties of 4-Chloroacetylbiphenyl is fundamental for its effective use and handling.

| Property | Value | Reference |

| Chemical Name | 4-Chloroacetylbiphenyl | N/A |

| Synonyms | This compound, 1-(4-Biphenylyl)-2-chloroethanone | [1] |

| CAS Number | 92-91-1 (for the precursor 4-Acetylbiphenyl) | [1][2] |

| Molecular Formula | C₁₄H₁₁ClO | [3] |

| Molecular Weight | 230.69 g/mol | N/A |

| Appearance | White to light yellow crystalline solid (predicted) | [4] |

| Melting Point | Not explicitly available for 4-Chloroacetylbiphenyl. The precursor, 4-Acetylbiphenyl, has a melting point of 118 - 123 °C. | [5] |

| Boiling Point | Not explicitly available. The precursor, 4-Acetylbiphenyl, has a boiling point of 325 - 327 °C. | [5] |

| Solubility | Expected to be soluble in organic solvents like ethanol and ether, with limited solubility in water. | [4] |

Synthesis of 4-Chloroacetylbiphenyl: A Two-Step Approach

The most common and industrially viable synthesis of 4-Chloroacetylbiphenyl is a two-step process that begins with the Friedel-Crafts acylation of biphenyl to produce 4-acetylbiphenyl, followed by the selective α-chlorination of the acetyl group.

Step 1: Friedel-Crafts Acylation of Biphenyl to 4-Acetylbiphenyl

The Friedel-Crafts acylation is a classic and effective method for introducing an acetyl group onto an aromatic ring. In this case, biphenyl is acylated, with the para-substituted product, 4-acetylbiphenyl, being the major isomer due to steric hindrance at the ortho positions.

Caption: Friedel-Crafts acylation of biphenyl to form 4-acetylbiphenyl.

Detailed Protocol for High-Yield Friedel-Crafts Acylation of Biphenyl:

This protocol is adapted from a patented procedure known for its high yield and purity.[6]

Materials:

-

Biphenyl

-

Acetic anhydride

-

4-Dimethylaminopyridine (DMAP)

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM)

-

Hydrochloric acid solution

-

Anhydrous magnesium sulfate

-

Ethanol (for recrystallization)

Procedure:

-

In a suitable reaction flask, prepare a solution of biphenyl (10 mol), acetic anhydride (10 mol), and 4-dimethylaminopyridine (0.2 mol) in dichloromethane.

-

In a separate reaction vessel, create a suspension of anhydrous aluminum chloride (21.2 mol) in dichloromethane. Cool this suspension to between -10 °C and -20 °C with constant stirring.

-

Slowly add the biphenyl/acetic anhydride/DMAP solution dropwise to the cooled AlCl₃ suspension over a period of 60-90 minutes, ensuring the temperature is maintained between -10 °C and -20 °C. The use of DMAP as a co-catalyst can lead to higher purity and fewer by-products.[7]

-

After the addition is complete, continue stirring the reaction mixture at this temperature for an additional 1-2 hours.

-

Slowly quench the reaction by the dropwise addition of a hydrochloric acid solution, while keeping the temperature between -10 °C and -20 °C.

-

Separate the organic layer and wash it three times with water.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Remove the dichloromethane by distillation under reduced pressure to obtain the crude 4-acetylbiphenyl.

-

The crude product can be further purified by recrystallization from ethanol to yield a high-purity product.[7]

Step 2: α-Chlorination of 4-Acetylbiphenyl

Caption: General mechanism for the α-chlorination of 4-acetylbiphenyl.

General Protocol for α-Chlorination of Phenylacetic Acid Analogues (Adaptable for 4-Acetylbiphenyl):

This protocol is based on the efficient α-selective chlorination of phenylacetic acid and its para-substituted analogues and can be adapted for 4-acetylbiphenyl.[8]

Materials:

-

4-Acetylbiphenyl

-

Trichloroisocyanuric acid (TCCA)

-

Phosphorus trichloride (PCl₃)

-

Appropriate workup and purification solvents

Procedure:

-

In a reaction vessel, mix 4-acetylbiphenyl and a catalytic amount of phosphorus trichloride (e.g., 0.1 mol PCl₃ per mol of substrate) at room temperature.

-

Heat the mixture to a temperature that allows for a homogenous melt or solution (e.g., around 85 °C for phenylacetic acid).

-

Once the desired temperature is reached, add trichloroisocyanuric acid (TCCA) portion-wise to the reaction mixture.

-

Maintain the reaction at this temperature for a sufficient time to ensure complete conversion (e.g., 1.5 hours).

-

After the reaction is complete, cool the mixture and proceed with an appropriate workup, which may include quenching with water, extraction with an organic solvent, and purification by column chromatography or recrystallization.

Note: This is a generalized protocol and would require optimization for the specific substrate, 4-acetylbiphenyl. The reaction progress should be monitored by techniques such as TLC or GC.

Applications in Drug Discovery and Development

4-Acetylbiphenyl and its derivatives are important intermediates in the pharmaceutical industry. The ability to introduce a chloroacetyl group onto the biphenyl scaffold opens up a wide range of synthetic possibilities for creating biologically active molecules.

One of the most significant applications of 4-acetylbiphenyl is as a key intermediate in the synthesis of diphenylacetic acid , which serves as a precursor to various anti-inflammatory agents.[9] The high purity of 4-acetylbiphenyl is crucial for the quality of the final drug product.[6]

While specific examples of drugs synthesized directly from 4-Chloroacetylbiphenyl were not explicitly detailed in the provided search results, its structural motif is present in various pharmacologically active compounds. The chloroacetyl group is a versatile functional group that can be used to introduce a variety of side chains and heterocyclic systems, which are common features in many drug molecules. The synthesis of N-substituted-3-chloro-2-azetidinones, which have shown antibacterial activity, is one example of the utility of chloroacetyl chloride in forming biologically active heterocyclic rings.[10]

Analytical Characterization

Accurate analytical characterization is essential for confirming the identity and purity of 4-Chloroacetylbiphenyl. A combination of spectroscopic and chromatographic techniques is typically employed.

Spectroscopic Methods

While specific spectra for 4-Chloroacetylbiphenyl were not found, the expected spectral data can be inferred from related compounds.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons of the biphenyl ring system and a singlet for the two protons of the -CH₂Cl group. The aromatic protons will likely appear as a complex multiplet in the range of 7.0-8.0 ppm. The -CH₂Cl protons would be expected to appear as a singlet further downfield than the methyl protons of 4-acetylbiphenyl due to the deshielding effect of the chlorine atom. For comparison, the methyl protons of 4-acetylbiphenyl appear as a singlet at around 2.56 ppm.[11]

-

¹³C NMR: The carbon NMR spectrum will show characteristic signals for the carbonyl carbon, the carbons of the biphenyl rings, and the carbon of the -CH₂Cl group. The carbonyl carbon signal is expected in the region of 190-200 ppm.

-

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit a strong absorption band for the carbonyl group (C=O) stretching vibration, typically in the range of 1680-1700 cm⁻¹. Other characteristic bands for the aromatic C-H and C=C stretching vibrations, as well as the C-Cl stretching vibration, would also be present.

-

Mass Spectrometry (MS): Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of the molecule. The mass spectrum of 4-Chloroacetylbiphenyl should show a molecular ion peak corresponding to its molecular weight (230.69 g/mol ). The presence of chlorine would be indicated by the characteristic isotopic pattern of the molecular ion peak (M and M+2 in a roughly 3:1 ratio).

Chromatographic Methods

Chromatographic techniques are essential for assessing the purity of 4-Chloroacetylbiphenyl and for monitoring reaction progress during its synthesis.

-

High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with UV detection is a suitable technique for the analysis of 4-Chloroacetylbiphenyl.

-

Column: A C18 or C8 reversed-phase column is commonly used.

-

Mobile Phase: A mixture of acetonitrile and water or methanol and water, often with a small amount of acid (e.g., formic acid or phosphoric acid) to improve peak shape.

-

Detection: UV detection at a wavelength where the compound exhibits strong absorbance, likely around 254 nm due to the aromatic system.

-

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful technique for the analysis of volatile and semi-volatile compounds like 4-Chloroacetylbiphenyl.

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Carrier Gas: Helium is typically used as the carrier gas.

-

Injection: Split or splitless injection can be used depending on the concentration of the sample.

-

Detection: A mass spectrometer provides both qualitative (mass spectrum) and quantitative (peak area) information.

-

Safety and Handling

Proper safety precautions are crucial when handling 4-Chloroacetylbiphenyl and its precursors. The safety information for the closely related compound, 4'-chloroacetophenone, provides a good basis for handling procedures.

Hazard Identification:

-

Harmful if swallowed.

-

Causes serious eye irritation.

-

May cause respiratory irritation. [7]

Precautionary Measures:

-

Handling:

-

Storage:

-

First Aid:

-

If swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.[7]

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[7]

-

If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[7]

-

If on skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[3]

-

Disposal:

-

Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, national, and international regulations.[7]

Conclusion

4-Chloroacetylbiphenyl is a valuable and versatile intermediate in organic synthesis, with significant potential in the development of new pharmaceuticals and other fine chemicals. A thorough understanding of its synthesis, reactivity, and analytical characterization is essential for researchers and drug development professionals. The two-step synthesis involving Friedel-Crafts acylation followed by α-chlorination is a robust and scalable route to this important building block. By adhering to proper safety and handling procedures, the potential of 4-Chloroacetylbiphenyl can be safely and effectively harnessed for the advancement of chemical and pharmaceutical research and development.

References

- 1. chemwhat.com [chemwhat.com]

- 2. 4-Acetylbiphenyl synthesis - chemicalbook [chemicalbook.com]

- 3. 4'-Chloro-biphenyl-4-acetic acid-Molbase [molbase.com]

- 4. CAS 92-91-1: 4-Acetylbiphenyl | CymitQuimica [cymitquimica.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. CN107513010A - A kind of preparation method of high-purity 4-acetylbiphenyl - Google Patents [patents.google.com]

- 7. benchchem.com [benchchem.com]

- 8. Efficient α-selective chlorination of phenylacetic acid and its para-substituted analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 9. nbinno.com [nbinno.com]

- 10. mdpi.com [mdpi.com]

- 11. rsc.org [rsc.org]

- 12. rsc.org [rsc.org]

- 13. fishersci.com [fishersci.com]

Molecular weight and formula of 2-Chloro-4'-phenylacetophenone

An In-depth Technical Guide to 2-Chloro-4'-phenylacetophenone

Authored by: A Senior Application Scientist

Introduction

This compound, also known by synonyms such as 4-Chlorodeoxybenzoin and Benzyl 4-chlorophenyl ketone, is a halogenated aromatic ketone that serves as a crucial intermediate in organic synthesis.[1][2] Its molecular architecture, featuring a reactive methylene group adjacent to a carbonyl, and two distinct phenyl rings, one of which is chlorinated, makes it a versatile building block for more complex molecules. This guide provides a comprehensive overview of its chemical properties, synthesis methodologies, characterization, applications, and safety protocols, tailored for researchers and professionals in drug development and chemical sciences. The strategic placement of the chlorine atom, in particular, offers a site for further functionalization and influences the electronic properties of the molecule, a feature often exploited in the design of bioactive compounds. The broader field of medicinal chemistry frequently utilizes chlorinated compounds, with over 250 FDA-approved drugs containing chlorine, highlighting the significance of intermediates like this compound.[3][4]

Core Chemical Identity and Physicochemical Properties

Accurate identification and understanding of a compound's properties are foundational to its application in research and development. This compound is a solid at room temperature with a distinct melting point range.[5]

Compound Identification

The following table summarizes the key identifiers for this compound.

| Identifier | Value | Source(s) |

| Molecular Formula | C₁₄H₁₁ClO | [1][5][6] |

| Molecular Weight | 230.69 g/mol | [1][5][6] |

| CAS Number | 1889-71-0 | [1][5] |

| IUPAC Name | 1-(4-chlorophenyl)-2-phenylethanone | [1] |

| Common Synonyms | 4'-Chloro-2-phenylacetophenone, 4-Chlorodeoxybenzoin, Benzyl 4-chlorophenyl ketone | [1][2] |

Physicochemical Data

Key physical and chemical properties are presented below, providing essential data for experimental design and handling.

| Property | Value | Source(s) |

| Physical Form | Solid | |

| Melting Point | 103-107 °C | [5][6] |

| Boiling Point | 187 °C at 8 mmHg | [2][6] |

| Assay Purity | ≥97% | [5] |

Molecular Structure and Spectroscopic Analysis

The structural arrangement of this compound is fundamental to its reactivity and function as a chemical intermediate.

Caption: Molecular structure of this compound.

¹H-NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H-NMR) is a primary technique for structural elucidation. The spectrum of this compound confirms the presence of the benzyl and 4-chlorophenyl moieties.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Source(s) |

| 4.26 | s (singlet) | 2H | -CH₂- (Methylene protons) | [7] |

| 7.16-7.32 | m (multiplet) | 5H | Phenyl group protons | [7] |

| 7.24-7.28 | d (doublet) | 2H | Protons ortho to Cl on chlorophenyl ring | [7] |

| 7.29-7.32 | d (doublet) | 2H | Protons meta to Cl on chlorophenyl ring | [7] |

| (Note: Data is based on a reported spectrum and may vary slightly based on solvent and instrument.) |

Synthesis Methodologies: A Technical Perspective

The synthesis of this compound can be achieved through several established organic chemistry routes. The choice of method often depends on the availability of starting materials, desired scale, and safety considerations.

Synthesis Workflow Diagram

Caption: Comparative synthetic workflows for this compound.

Experimental Protocol: Grignard Synthesis and Oxidation

This two-step protocol provides a reliable method for the laboratory-scale synthesis of the target compound.[7] The causality behind this choice is the high yield and relative simplicity of the Grignard reaction for C-C bond formation, followed by a standard oxidation.

Step 1: Synthesis of 4-Chlorophenylbenzyl alcohol

-

Initiation: To a flask containing magnesium turnings (0.55 mol) and a crystal of iodine in ethyl ether, add a small amount of benzyl chloride (0.05 mol) and warm to ~30°C to initiate Grignard reagent formation.

-

Grignard Reagent Formation: Once the reaction begins, add a mixture of the remaining benzyl chloride (0.45 mol) and ethyl ether dropwise, maintaining the temperature at 30°C.

-

Addition: Cool the resulting Grignard reagent to approximately 0°C using an ice bath.

-

Reaction: Add a solution of p-chlorobenzaldehyde (0.40 mol) in ethyl ether dropwise to the Grignard reagent over 1.5 hours.

-

Work-up: After the addition is complete, allow the reaction to proceed at room temperature for 30 minutes. Then, cool the mixture back to 0°C and hydrolyze by slowly adding a saturated ammonium chloride solution.

-

Isolation: Filter the mixture, evaporate the solvent from the filtrate, and recrystallize the resulting solid from methanol to yield 4-chlorophenylbenzyl alcohol. A typical yield is around 80%.[7]

Step 2: Oxidation to this compound

-

Reaction Setup: In a flask, combine the 4-chlorophenylbenzyl alcohol from the previous step with pyridinium chlorochromate (PCC) adsorbed on silica gel and dichloromethane.

-

Oxidation: Heat the mixture in a water bath at 30°C for 2 hours. The PCC/silica gel system is a self-validating choice as it is a mild oxidant that minimizes over-oxidation and simplifies product purification.

-

Purification: After the reaction, evaporate the solvent and recrystallize the crude product from ethanol. This typically yields the final product, this compound, with a yield of approximately 85%.[7]

Applications in Drug Development and Organic Synthesis

As a chemical intermediate, this compound is not typically an end-product but a critical component in the synthesis of more complex molecules, particularly in the pharmaceutical sector.[7] The presence of halogen atoms in active pharmaceutical ingredients (APIs) can significantly modulate their metabolic stability, binding affinity, and bioavailability. Therefore, halogenated intermediates are of high value in drug discovery.[3][8] The structure of this compound provides a scaffold that can be elaborated into various classes of compounds, making it a valuable starting material for medicinal chemists.

Safety, Handling, and Storage

Scientific integrity demands a thorough understanding and communication of a compound's hazards. This compound is classified as a hazardous substance requiring careful handling.

Hazard Identification and Classification

The compound poses specific risks as defined by the Globally Harmonized System (GHS).

| Hazard Class | GHS Code | Description | Source(s) |

| Skin Sensitization | H317 | May cause an allergic skin reaction. | [5] |

| Serious Eye Damage | H318 | Causes serious eye damage. | [5] |

Recommended Safety and Handling Protocols

Adherence to strict safety protocols is mandatory when working with this compound.

-

Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[9] Eyewash stations and safety showers should be readily accessible.[10][11]

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or a face shield.[10]

-

Hand Protection: Use compatible, chemical-resistant gloves.[5][10]

-

Respiratory Protection: If dust is generated, use a NIOSH-approved N95 dust mask or a higher level of respiratory protection.[5]

-

Skin and Body Protection: Wear a lab coat and appropriate protective clothing to prevent skin contact.[9]

-

-

Handling and Storage:

Conclusion

This compound is a well-characterized chemical compound with significant utility as an intermediate in organic synthesis, especially for pharmaceutical applications. Its defined molecular structure and predictable reactivity, accessible through established synthetic protocols like the Grignard reaction/oxidation sequence, make it a reliable tool for researchers. A comprehensive understanding of its physicochemical properties, coupled with strict adherence to safety and handling guidelines, is essential for its effective and safe utilization in the laboratory and in the development of novel chemical entities.

References

- 1. 4'-Chloro-2-phenylacetophenone | C14H11ClO | CID 233840 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1889-71-0 CAS MSDS (4'-Chloro-2-phenylacetophenone) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 4′-クロロ-2-フェニルアセトフェノン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. 4'-Chloro-2-phenylacetophenone | 1889-71-0 [chemicalbook.com]

- 7. Page loading... [guidechem.com]

- 8. nbinno.com [nbinno.com]

- 9. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]

- 10. biosynth.com [biosynth.com]

- 11. fishersci.com [fishersci.com]

Spectroscopic Data of 2-Chloro-4'-phenylacetophenone: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for 2-Chloro-4'-phenylacetophenone (CAS No. 635-84-7), a key intermediate in the synthesis of various organic compounds. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Introduction: The Significance of this compound

This compound, also known by its synonyms 4-Chloroacetylbiphenyl and 4-Phenylphenacyl chloride, is a bifunctional molecule featuring a reactive α-chloro ketone and a biphenyl moiety.[1][2] This unique structural combination makes it a valuable precursor in the synthesis of a wide range of heterocyclic compounds and other complex organic molecules with potential applications in medicinal chemistry and materials science.

Accurate and comprehensive spectroscopic characterization is paramount for confirming the identity, purity, and structure of such pivotal chemical entities. This guide will delve into the nuanced interpretation of the NMR, IR, and MS spectra of this compound, providing a foundational understanding for its use in research and development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information about the electronic environment of each nucleus.

¹H NMR Spectroscopy: Unraveling the Proton Environment

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the aromatic protons of the biphenyl system and the methylene protons adjacent to the carbonyl and chloro groups.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃).

-

Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

-

Data Acquisition: Record the spectrum at room temperature, using tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Data not available in search results | - | - | Aromatic Protons (Biphenyl) |

| Data not available in search results | Singlet | 2H | -CH₂Cl |

Interpretation:

The aromatic region of the spectrum is expected to show a complex pattern of multiplets due to the coupling of protons on the two phenyl rings. The protons on the phenyl ring attached to the carbonyl group will be deshielded and appear at a higher chemical shift compared to the protons on the terminal phenyl ring. The methylene protons of the -CH₂Cl group are highly deshielded by both the adjacent carbonyl group and the electronegative chlorine atom, resulting in a characteristic singlet in the downfield region of the spectrum.[3]

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides a detailed map of the carbon framework of this compound, with distinct signals for the carbonyl carbon, the aromatic carbons, and the aliphatic methylene carbon.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrumentation: Acquire the spectrum on a 100 MHz (or higher) NMR spectrometer.

-

Data Acquisition: Employ a proton-decoupled pulse sequence to obtain a spectrum with singlets for each unique carbon.

-

Data Processing: Process the data similarly to the ¹H NMR spectrum.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| Data not available in search results | Carbonyl Carbon (C=O) |

| Data not available in search results | Aromatic Carbons (Biphenyl) |

| Data not available in search results | Methylene Carbon (-CH₂Cl) |

Interpretation:

The carbonyl carbon is expected to appear as a singlet at a significantly downfield chemical shift, typically in the range of 190-200 ppm. The aromatic carbons will produce a series of signals in the 120-145 ppm region. The methylene carbon of the -CH₂Cl group will be observed in the aliphatic region, typically around 45-55 ppm, influenced by the electron-withdrawing effects of the adjacent carbonyl and chlorine atoms.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the solid sample directly.

-

Instrumentation: Record the spectrum using a Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition: Scan the sample over the mid-infrared range (typically 4000-400 cm⁻¹).

-

Data Processing: Perform a background subtraction and present the data as a plot of transmittance versus wavenumber.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibrational Mode |

| Data not available in search results | Strong | C=O | Carbonyl Stretch |

| Data not available in search results | Medium-Strong | C=C | Aromatic Ring Stretch |

| Data not available in search results | Medium | C-H | Aromatic C-H Stretch |

| Data not available in search results | Medium | C-H | Aliphatic C-H Stretch |

| Data not available in search results | Medium-Strong | C-Cl | C-Cl Stretch |

Interpretation:

The IR spectrum of this compound will be dominated by a strong absorption band corresponding to the stretching vibration of the carbonyl group (C=O), typically observed in the region of 1680-1700 cm⁻¹. The presence of the biphenyl system will be confirmed by multiple bands in the 1450-1600 cm⁻¹ region due to aromatic C=C stretching vibrations, as well as C-H stretching vibrations above 3000 cm⁻¹. The C-Cl stretching vibration is expected to appear in the fingerprint region, generally between 600 and 800 cm⁻¹.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides crucial information about the molecular weight and the fragmentation pattern of a molecule upon ionization, aiding in structural elucidation.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).

-

Ionization: Employ a suitable ionization technique, such as Electron Ionization (EI), to generate charged molecular ions and fragment ions.

-

Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the abundance of each ion to generate a mass spectrum.

Table 4: Expected Mass Spectrometry Data for this compound

| m/z | Ion |

| 230/232 | [M]⁺ (Molecular Ion) |

| 195 | [M - Cl]⁺ |

| 181 | [M - CH₂Cl]⁺ |

| 152 | [C₁₂H₈]⁺ (Biphenyl radical cation) |

| 105 | [C₆H₅CO]⁺ (Benzoyl cation from related structures) |

| 77 | [C₆H₅]⁺ (Phenyl cation) |

Interpretation:

The mass spectrum of this compound is expected to show a molecular ion peak [M]⁺ at m/z 230, with a characteristic isotopic peak [M+2]⁺ at m/z 232 in an approximate 3:1 ratio, confirming the presence of one chlorine atom. Key fragmentation pathways would include the loss of a chlorine radical to form a stable acylium ion at m/z 195, and the cleavage of the C-C bond between the carbonyl group and the methylene group, leading to the biphenylcarbonyl cation at m/z 181. Further fragmentation of the biphenyl moiety can also be expected.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive and self-validating framework for the identification and characterization of this compound. The synergistic interpretation of ¹H NMR, ¹³C NMR, IR, and MS data allows for unambiguous confirmation of its molecular structure. This detailed understanding is crucial for scientists and researchers who rely on the integrity of this starting material for the successful synthesis of novel compounds in drug discovery and other advanced applications.

References

Discovery and history of 2-Chloro-4'-phenylacetophenone synthesis

An In-Depth Technical Guide to the Synthesis of 2-Chloro-4'-phenylacetophenone: History, Discovery, and Modern Methodologies

Abstract

This compound is a pivotal ketone intermediate, instrumental in the synthesis of high-value agrochemicals and pharmaceuticals. Its molecular architecture, featuring a biphenyl core and a reactive α-chloro ketone moiety, makes it a versatile synthon for constructing complex molecular targets. This guide provides a comprehensive exploration of the discovery, historical evolution, and modern synthetic strategies for this compound. We will delve into the core chemical principles, from the foundational Friedel-Crafts acylation to subsequent α-chlorination, offering detailed mechanistic insights and field-proven experimental protocols for researchers, scientists, and professionals in drug development and process chemistry.

Introduction: The Significance of a Keystone Intermediate

This compound (CAS No. 635-84-7), also known as 4-Chloroacetylbiphenyl or 4-Phenylphenacyl Chloride, is a crystalline solid that has emerged as a critical building block in organic synthesis. Its primary industrial application lies in its role as a precursor to difenoconazole, a broad-spectrum triazole fungicide. The presence of the chlorine atom alpha to the carbonyl group provides a reactive site for nucleophilic substitution, enabling the facile introduction of diverse functional groups, a feature heavily exploited in the synthesis of various active pharmaceutical ingredients (APIs).

The synthesis of this compound is a classic illustration of a multi-step organic transformation that has been refined over decades. The narrative of its synthesis is intertwined with the development of fundamental organic reactions, most notably the Friedel-Crafts acylation, discovered in 1877 by Charles Friedel and James Mason Crafts. Understanding the evolution of its synthesis provides a lens through which we can view broader trends in industrial organic chemistry, including the persistent drive for higher yields, improved safety, and greener processes.

Historical Perspective and the Genesis of a Synthetic Strategy

While the precise first synthesis of this compound is not prominently documented as a singular discovery, its emergence is a logical consequence of the development of two cornerstone reactions in organic chemistry:

-

Friedel-Crafts Acylation: The ability to attach an acyl group to an aromatic ring, established in 1877, provided the direct pathway to aryl ketones. The synthesis of the precursor, 4'-phenylacetophenone (also known as 4-acetylbiphenyl), from biphenyl and an acetylating agent like acetyl chloride is a direct application of this powerful reaction.

-

α-Halogenation of Ketones: The subsequent introduction of a chlorine atom at the α-position to the carbonyl group leverages the reactivity of the enol or enolate form of the ketone. The first synthesis of the related compound, 2-chloroacetophenone (phenacyl chloride), was reported by Carl Graebe in 1871, predating even the Friedel-Crafts reaction, by passing chlorine through boiling acetophenone.

The combination of these two established transformations forms the classical and most prevalent synthetic route to this compound, a strategy that has been optimized and adapted over the years.

The Core Synthetic Pathway: A Two-Act Chemical Drama

The industrial synthesis of this compound is best understood as a two-step process. Each step is a classic organic reaction with its own set of mechanistic nuances and optimization challenges.

Step 1: Friedel-Crafts Acylation of Biphenyl

The inaugural step is the electrophilic aromatic substitution of biphenyl with an acetylating agent. The goal is to introduce an acetyl group (-COCH₃) onto one of the phenyl rings.

Mechanism and Causality:

The Friedel-Crafts acylation proceeds via the generation of a highly electrophilic acylium ion.

-

Formation of the Acylium Ion: A strong Lewis acid, typically anhydrous aluminum chloride (AlCl₃), is required in stoichiometric amounts. It coordinates to the chlorine atom of acetyl chloride, polarizing the C-Cl bond and facilitating its cleavage to form a resonance-stabilized acylium ion (CH₃CO⁺). The use of a stoichiometric amount is crucial because the product ketone is also a Lewis base and will form a stable complex with AlCl₃, effectively sequestering the catalyst. This complex is hydrolyzed during the aqueous workup to release the final ketone.

-

Electrophilic Attack: The electron-rich π-system of the biphenyl ring attacks the electrophilic acylium ion. Acylation occurs preferentially at the para position (C4) of one of the rings due to steric hindrance at the ortho positions and the directing effect of the phenyl substituent.

-

Rearomatization: The resulting intermediate, a resonance-stabilized carbocation (arenium ion), loses a proton to regenerate the aromatic ring, yielding 4'-phenylacetophenone. The AlCl₄⁻ species formed in the first step acts as the base for this deprotonation, regenerating the AlCl₃ catalyst (which is immediately complexed by the product).

Step 2: α-Chlorination of 4'-Phenylacetophenone

With the ketone precursor in hand, the next critical step is the selective chlorination of the methyl group adjacent (in the α-position) to the carbonyl.

Mechanism and Causality:

This reaction is typically performed under acidic conditions to promote the formation of an enol intermediate.

-

Enolization: The carbonyl oxygen is protonated by an acid catalyst, which makes the α-protons more acidic. A weak base (like the solvent or a conjugate base) then removes an α-proton, leading to the formation of the enol tautomer.

-

Nucleophilic Attack: The electron-rich double bond of the enol acts as a nucleophile and attacks an electrophilic chlorine source (e.g., Cl₂ or sulfuryl chloride, SO₂Cl₂).

-

Deprotonation: The resulting protonated α-chloro ketone is deprotonated, typically by the solvent, to yield the final product, this compound.

Under acidic conditions, the reaction tends to be self-terminating after monochlorination. The electron-withdrawing nature of the newly introduced chlorine atom deactivates the carbonyl oxygen, making it less basic and less likely to be protonated, which is the necessary first step for further enolization and subsequent chlorination.

Experimental Protocols and Methodologies

The following protocols are synthesized from established industrial practices and patent literature, designed to be self-validating and reproducible.

Protocol 1: Classical Two-Step Synthesis

Part A: Synthesis of 4'-Phenylacetophenone

-

Setup: Equip a dry, three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to handle HCl evolution).

-

Charging: Charge the flask with biphenyl (1.0 eq) and an inert solvent such as 1,2-dichloroethane or carbon disulfide.

-

Catalyst Addition: Cool the mixture to 0-5 °C in an ice bath. Carefully add anhydrous aluminum chloride (AlCl₃, 1.1-1.2 eq) portion-wise, ensuring the temperature remains below 10 °C.

-

Acylation: Add acetyl chloride (1.05 eq) dropwise via the dropping funnel over 1-2 hours, maintaining the low temperature.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Workup: Carefully and slowly pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid. This hydrolyzes the aluminum complexes and quenches the reaction.

-

Isolation: Separate the organic layer. Wash it sequentially with dilute HCl, water, a saturated sodium bicarbonate solution, and finally brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield crude 4'-phenylacetophenone.

Part B: α-Chlorination of 4'-Phenylacetophenone

-

Setup: In a well-ventilated fume hood, dissolve the crude 4'-phenylacetophenone (1.0 eq) from Part A in a suitable solvent, such as glacial acetic acid or chloroform.

-

Chlorination: Add sulfuryl chloride (SO₂Cl₂, 1.1 eq) dropwise at room temperature. An initial exothermic reaction may be observed.

-

Reaction: Gently heat the mixture to 50-60 °C and maintain for 1-3 hours, or until TLC/GC analysis indicates complete consumption of the starting material. HCl and SO₂ will evolve, requiring an efficient gas trap.

-

Isolation: Cool the reaction mixture to room temperature and slowly pour it into a large volume of cold water with stirring. The product will precipitate as a solid.

-

Purification: Collect the solid by vacuum filtration, wash thoroughly with water to remove residual acid, and dry. Recrystallize the crude product from a suitable solvent like ethanol or isopropanol to obtain pure this compound.

Comparative Data of Synthesis Methods

| Method | Step 1: Acylating Agent | Catalyst | Step 2: Chlorinating Agent | Typical Yield | Key Advantages/Disadvantages |

| Classical | Acetyl Chloride | AlCl₃ (stoichiometric) | SO₂Cl₂ / Cl₂ | 75-85% | Adv: Well-established, reliable. Disadv: Large amount of AlCl₃ waste, corrosive reagents, HCl evolution. |

| Green Approach | Acetic Anhydride | Zeolites / Solid Acids | N-Chlorosuccinimide (NCS) | 80-90% | Adv: Recyclable catalyst, less corrosive. Disadv: May require higher temperatures or longer reaction times. |

| Ionic Liquid | Acetyl Chloride | Chloroaluminate Ionic Liquids | SO₂Cl₂ | >90% | Adv: High yield, recyclable solvent/catalyst system, simplified workup. Disadv: Cost and stability of ionic liquids. |

Modern Innovations: The Shift Towards Green Chemistry

Concerns over the environmental impact of traditional Friedel-Crafts reactions, particularly the large volumes of corrosive waste generated from the use of stoichiometric AlCl₃, have spurred the development of greener alternatives.

Ionic Liquids as Catalyst and Solvent:

Ionic liquids (ILs), particularly those of the chloroaluminate type (e.g., [emim]Cl-AlCl₃), have emerged as highly effective dual-purpose catalyst-solvents. They exhibit strong Lewis acidity, efficiently promoting the formation of the acylium ion. Key advantages include:

-

High Activity and Selectivity: Leading to higher yields and cleaner reactions.

-

Recyclability: The product can often be separated by distillation or extraction, allowing the ionic liquid to be reused.

-

Reduced Waste: Eliminates the need for a separate organic solvent and a hydrolytic workup, significantly reducing aqueous waste streams.

A patented method describes adding chloroacetyl chloride to a mixture of fluorobenzene and an ionic liquid at room temperature, followed by distillation to obtain the product, showcasing a simplified and more efficient process. While this example is for a related compound, the principle is directly applicable to the synthesis of this compound.

Safety and Handling

-

This compound: Is a lachrymator (tear-producing agent) and an irritant. Handle with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated fume hood.

-

Aluminum Chloride (Anhydrous): Reacts violently with water. It is corrosive and causes severe burns. Handle in a dry environment (e.g., glove box or under an inert atmosphere).

-

Acetyl Chloride & Sulfuryl Chloride: Are highly corrosive, moisture-sensitive, and lachrymatory. They release HCl gas upon contact with moisture. All operations must be conducted in a fume hood.

-

Solvents: Dichloroethane and carbon disulfide are toxic and flammable. Use with caution and appropriate engineering controls.

Conclusion

The synthesis of this compound is a testament to the enduring power of classical organic reactions while simultaneously highlighting the industry's evolution towards more sustainable and efficient chemical manufacturing. The foundational two-step pathway, rooted in the discoveries of Friedel, Crafts, and Graebe, remains a cornerstone of its production. However, modern innovations, particularly the use of ionic liquids and solid acid catalysts, are paving the way for greener, safer, and more economical routes. For researchers and drug development professionals, a deep understanding of these synthetic methodologies, from their mechanistic underpinnings to their practical execution, is essential for leveraging this versatile intermediate in the creation of novel and impactful chemical entities.

A Researcher's Comprehensive Guide to 2-Chloro-4'-phenylacetophenone: Sourcing, Specification, and Safe Handling

This technical guide provides an in-depth analysis for researchers, scientists, and drug development professionals on the commercial landscape, procurement, and handling of 2-Chloro-4'-phenylacetophenone (CAS No. 635-84-7). As a pivotal chemical intermediate, understanding its supply chain, quality attributes, and safety protocols is paramount for successful and reproducible research outcomes.

Introduction to a Versatile Building Block